2,6-Difluoro-4-hydroxybenzaldehyde oxime
Overview
Description
2,6-Difluoro-4-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and two fluorine atoms are attached to the benzene ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde oxime typically involves the reaction of 2,6-Difluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically stirred for several hours, followed by filtration and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2,6-Difluoro-4-hydroxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-6-hydroxybenzaldehyde: Similar structure but different fluorine positions.
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
2,6-Difluoro-4-aminobenzaldehyde: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
2,6-Difluoro-4-hydroxybenzaldehyde oxime is unique due to the presence of both the oxime and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atoms further enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-difluoro-4-[(E)-hydroxyiminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6-1-4(11)2-7(9)5(6)3-10-12/h1-3,11-12H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKXSSRQPDALV-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=NO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C=N/O)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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